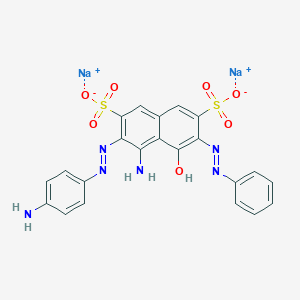
Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate typically involves multiple steps. One common approach includes the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate compound . This intermediate is then reacted with thiosemicarbazide to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl and hydrazono groups to their corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate has several scientific research applications:
Medicine: Its derivatives are being explored for their anti-inflammatory properties.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For instance, its anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Pyrimidine Derivatives: These compounds are structurally related and are known for their antitumor and antiviral activities.
Uniqueness
Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential as a precursor for synthesizing biologically active compounds make it a valuable compound in scientific research.
特性
分子式 |
C22H16N6Na2O7S2 |
|---|---|
分子量 |
586.5 g/mol |
IUPAC名 |
disodium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H18N6O7S2.2Na/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
VGCGYVHOTSGFBE-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















